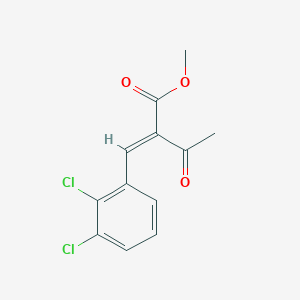

Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate

Übersicht

Beschreibung

Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate is a chemical compound that is closely related to various other substituted 3-oxobutanoates. These compounds are typically synthesized through Knoevenagel condensation reactions and have been studied for their potential applications in organic synthesis and medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from closely related compounds.

Synthesis Analysis

The synthesis of similar compounds, such as ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, involves Knoevenagel condensation reactions using aldehydes and ethyl acetoacetate in the presence of a base catalyst like piperidine and an acid catalyst such as trifluoroacetic acid . These reactions are typically performed under reflux conditions in a solvent like benzene. The synthesis of methyl 2-benzoylamino-3-oxobutanoate from hippuric acid also involves a series of transformations including the use of N,N-dimethylacetamide and phosphorus oxychloride followed by hydrolysis .

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the crystal and molecular structure of related compounds. For instance, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate crystallizes in the triclinic p-1 space group, while ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate crystallizes in the monoclinic crystal system under the space group P21/n . Both structures adopt a Z conformation about the C=C double bond, which is a common feature in such compounds.

Chemical Reactions Analysis

The reactivity of these compounds can be diverse. For example, methyl 2-(1,3-dithian-2-ylidene)-3-oxobutanoate acts as a thioacetalization reagent, converting aldehydes and ketones into dithioacetals . Methyl 2-benzoylamino-3-oxobutanoate can react with hydrazines to yield pyrazolone derivatives . The photolysis of methyl 2-chloro-3-oxobutanoate leads to a variety of products through homolytic cleavage and α-elimination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of substituents like chloro and methyl groups can affect the compound's polarity, solubility, and reactivity. The crystalline nature and the conformation about the double bond can also impact the melting point and stability of the compound. The antimicrobial and antioxidant activities of some of these compounds have been evaluated, indicating potential applications in pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Bioactive Compound Development

Research in chemical synthesis often focuses on creating compounds with potential as bioactive molecules. For example, compounds with specific structural features, like methyl 2-formyl benzoate, have been explored for their antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties (Farooq & Ngaini, 2019). Similar research efforts could explore "Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate" for its bioactive potential, leveraging synthetic routes for the preparation of medical products.

Environmental Impact and Toxicology

The impact of chemicals on the environment and their toxicological profiles are crucial research areas. Studies on environmental chemicals like 2,4-D have shown that they can alter epigenetic marks, suggesting the potential for similar compounds to have environmental and health implications (Baccarelli & Bollati, 2009). Research on "Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate" could investigate its environmental persistence, bioaccumulation, and potential toxicological effects on non-target organisms.

Pharmacological Applications

The exploration of compounds for pharmacological applications is a significant area of research. Statins, for example, have been extensively studied for their role in treating dyslipidemia and their mechanism of action, providing insights into how similar compounds could be evaluated for their therapeutic potential (Ginsberg, 2006). "Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate" could be studied in the context of its pharmacokinetics, pharmacodynamics, and potential as a lead compound in drug development.

Eigenschaften

IUPAC Name |

methyl (2E)-2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2O3/c1-7(15)9(12(16)17-2)6-8-4-3-5-10(13)11(8)14/h3-6H,1-2H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXPSPWWWCQBFM-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CC1=C(C(=CC=C1)Cl)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=C\C1=C(C(=CC=C1)Cl)Cl)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473827 | |

| Record name | Methyl (2E)-2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate | |

CAS RN |

74073-22-6 | |

| Record name | Methyl (2E)-2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (2E)-2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Dibromo(ethyl)-lambda4-selanyl]ethane](/img/structure/B127919.png)

![1-Bromo-2-[dibromo(2-bromoethyl)-lambda4-selanyl]ethane](/img/structure/B127926.png)